molecular formula C18H27BFNO2 B2994043 2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096335-83-8

2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

Cat. No. B2994043
CAS RN: 2096335-83-8
M. Wt: 319.23
InChI Key: JDWFQYQIINHLIC-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable and readily prepared, making them environmentally benign organoboron reagents .


Chemical Reactions Analysis

Pinacol boronic esters, including “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester”, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in catalytic protodeboronation, a process that is not well developed .


Physical And Chemical Properties Analysis

The general physical and chemical properties of boron reagents, including “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester”, have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester” is not available, similar compounds such as 4-Carboxy-2-fluorophenylboronic acid pinacol ester and 2-Fluoro-5-formylphenylboronic acid pinacol ester have been classified as Eye Irrit. 2 and Skin Irrit. 2 .

Future Directions

The future directions of research on “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester” and similar compounds could involve further development of the protodeboronation process , as well as continued exploration of their use in Suzuki–Miyaura (SM) cross-coupling reactions .

Mechanism of Action

Target of Action

It’s known that boronic acids and their esters are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.

Mode of Action

The compound, being a boronic ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in the suzuki–miyaura cross-coupling reaction , it can be inferred that it may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Phenylboronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments and its susceptibility to hydrolysis.

Result of Action

Given its potential role in carbon–carbon bond formation via the suzuki–miyaura cross-coupling reaction , it can be inferred that it may contribute to the synthesis of complex organic molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of hydrolysis of phenylboronic pinacol esters . Therefore, changes in pH could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFQYQIINHLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

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